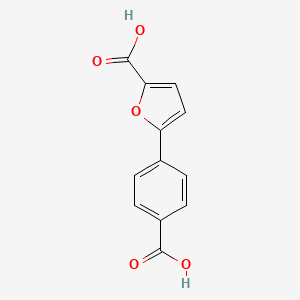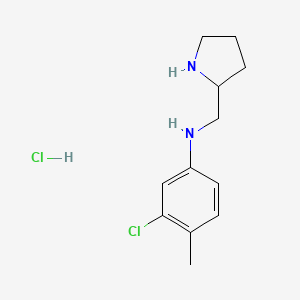
3-chloro-4-methyl-N-(2-pyrrolidinylmethyl)aniline hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Biologically Active Compounds
3-Chloro-4-methyl-N-(2-pyrrolidinylmethyl)aniline hydrochloride may have potential biological activity. Similar compounds, like substituted anilides, have been synthesized and found to be biologically interesting, particularly amidino-substituted anilides prepared as water-soluble hydrochlorides. These compounds show potential due to various intermolecular hydrogen bonds formation, which could be responsible for their biological activity (Jarak, Pavlović, & Karminski-Zamola, 2007).
Nucleoside Phosphoramidite Reagents
In the context of nucleoside phosphoramidite reagents, related aniline derivatives like pyridine hydrochloride have been used as activating agents. These reagents can be crucial for synthesizing oligonucleotide analogues, especially when the nucleoside reagents contain sensitive substituents (Gryaznov & Letsinger, 1992).
Synthesis of Antiarrhythmic Agents
Similar compounds to 3-Chloro-4-methyl-N-(2-pyrrolidinylmethyl)aniline hydrochloride have been used in the synthesis of antiarrhythmic agents. Specifically, aniline hydrochloride derivatives have been utilized in creating selective class III antiarrhythmic agents (Oinuma et al., 1990).
Crystal and Molecular Structures
Studies on isomeric chloro-N-aniline derivatives reveal insights into the molecular and crystal structures of these compounds. These structures are significant as they form the basis for understanding the properties and potential applications of these substances (Su et al., 2013).
Synthesis of α-Carbolines
In the synthesis of α-Carbolines, compounds like 3-chloro-N-phenylpyridin-2-amines have been used. These are essential for studies related to neurological disorders and other medical applications (Hostyn et al., 2008).
Mesomorphic Properties
The study of polysubstitution on mesomorphic properties of chloro and methyl derivatives of N-anilines has shed light on the thermotropic behavior of these compounds, which is crucial for materials science and engineering applications (Hasegawa et al., 1989).
Mutagenicity Studies
Anilines and their derivatives, like 3-Chloro-p-toluidine hydrochloride, have been studied for potential mutagenicity, which is crucial for understanding the human health hazards associated with these compounds (Stankowski, San Sebastian, & Sterner, 1997).
Design and Synthesis of Antimicrobial Agents
Compounds similar to 3-Chloro-4-methyl-N-(2-pyrrolidinylmethyl)aniline hydrochloride have been designed and synthesized as potential antimicrobial agents, indicating their importance in pharmaceutical research (Bairagi, Bhosale, & Deodhar, 2009).
Safety And Hazards
Propiedades
IUPAC Name |
3-chloro-4-methyl-N-(pyrrolidin-2-ylmethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.ClH/c1-9-4-5-10(7-12(9)13)15-8-11-3-2-6-14-11;/h4-5,7,11,14-15H,2-3,6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUSTDPTRWDNBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2CCCN2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methyl-N-(2-pyrrolidinylmethyl)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



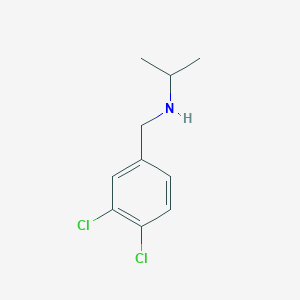
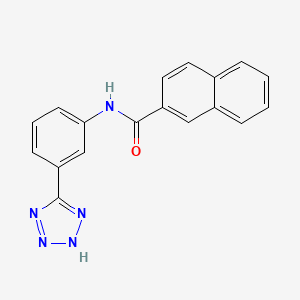
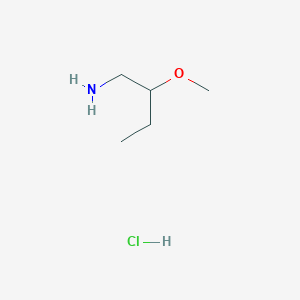
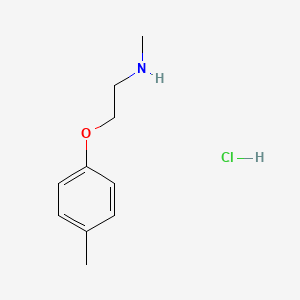

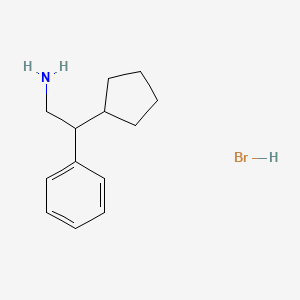
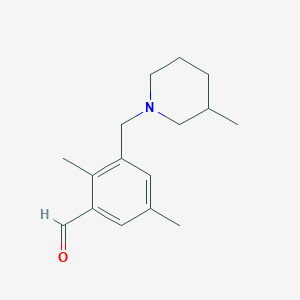
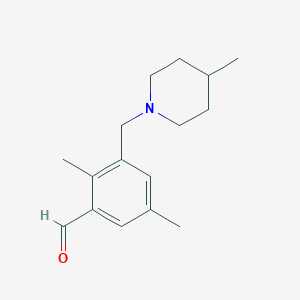
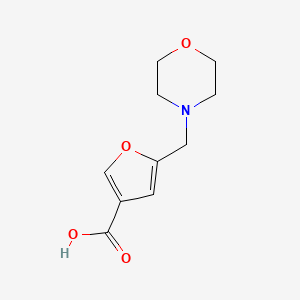
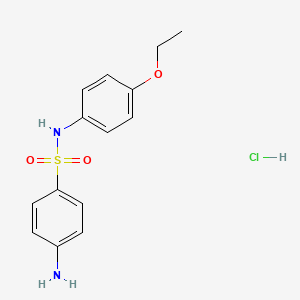
amine, chloride](/img/structure/B1369113.png)
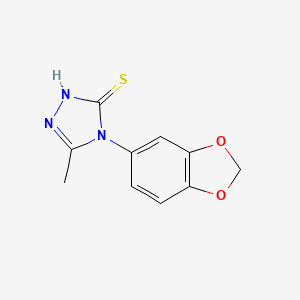
![2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1369117.png)
